molecular formula C10H11ClFN B183228 (2-Chloro-6-fluorobenzyl)cyclopropylamine CAS No. 625437-36-7

(2-Chloro-6-fluorobenzyl)cyclopropylamine

Cat. No. B183228
M. Wt: 199.65 g/mol
InChI Key: VNFABSKAJCALBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.65 g/mol. This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-fluorobenzyl)cyclopropylamine” consists of a cyclopropylamine group attached to a 2-chloro-6-fluorobenzyl group . The exact mass of the compound is 199.05600 .


Chemical Reactions Analysis

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is used as a reagent in the synthesis of various other compounds . For instance, it is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Physical And Chemical Properties Analysis

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a solid compound . It has a molecular weight of 199.65 g/mol and a density of 1.23g/cm³ . The compound has a boiling point of 259.8ºC at 760 mmHg .

Scientific Research Applications

Another related compound, “2-Chloro-6-fluorobenzyl chloride”, has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine , and in the preparation of aprinocid via reaction with adenine .

  • Proteomics Research

    • A related compound, “N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride”, is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound might be used as a reagent or a building block in the synthesis of other complex molecules .
  • Synthesis of 3-benzylsulfanyl Derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole

    • Another related compound, “2-Chloro-6-fluorobenzyl chloride”, has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
  • Synthesis of 9-substituted Adenine

    • “2-Chloro-6-fluorobenzyl chloride” has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
  • Preparation of Aprinocid

    • This compound has been used in the preparation of aprinocid via reaction with adenine .
  • Inhibition of Monoamine Oxidase B (MAO-B)

    • “(2-Chloro-6-fluorobenzyl)cyclopropylamine” is a potent inhibitor of monoamine oxidase B (MAO-B) and has been studied for its potential therapeutic effects in various diseases.

Safety And Hazards

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFABSKAJCALBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405968
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorobenzyl)cyclopropylamine

CAS RN

625437-36-7
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
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